3,9-bis(1,3-benzodioxol-5-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane
Overview
Description
3,9-bis(1,3-benzodioxol-5-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane is a useful research compound. Its molecular formula is C21H20O8 and its molecular weight is 400.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 400.11581759 g/mol and the complexity rating of the compound is 518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymer Stabilization
A study by Yachigo et al. (1992) introduced a new antioxidant, identified as Sumilizer GA-80, demonstrating a synergistic stabilizing effect when combined with thiopropionate type antioxidants in polymers. This effect was attributed to the association through hydrogen bonding, which was confirmed by IR analyses and the estimation of association equilibrium constants in a model system (Shin-ichi Yachigo, M. Sasaki, F. Kojima, 1992).
Food Contact Material Safety
The European Food Safety Authority (EFSA) provided a scientific opinion on the safety evaluation of a similar compound, intended for use as a stabilizer in food contact materials. The substance was deemed safe for consumer use, provided the migration limits were not exceeded (Flavourings, 2012).
Copolymerization for Material Properties
Research on copolymerization of cyclic ketenacetals, including studies by Schulze and Klemm (1995), explored the polymerization process and material properties. The research aimed to control material properties for applications requiring gel-like, rubber-like, or hard polymer samples by varying the content of certain compounds in the monomer mix (T. Schulze, E. Klemm, 1995).
Condensation Polymerization
Pryde et al. (1962) discussed the synthesis of linear poly(amide-acetals) through condensation polymerization, revealing the potential for creating crosslinked polymers that form insoluble, infusible, and transparent solids with strong adherence to glass (E. H. Pryde, D. J. Moore, H. M. Teeter, J. C. Cowan, 1962).
Non-Linear Optical Properties
Alizadeh et al. (2020) synthesized novel ball-type metallophthalocyanines bridged by a derivative compound, showing significant non-linear absorption coefficients and suitability for optical limiting applications. This highlights the compound's role in developing materials with advanced optical properties (S. Alizadeh, Gülşen Kösoğlu, M. Erdem, Nursel Açar-Selçuki, Metin Özer, B. Salih, Ö. Bekaroğlu, 2020).
Properties
IUPAC Name |
3,9-bis(1,3-benzodioxol-5-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O8/c1-3-15-17(28-11-26-15)5-13(1)19-22-7-21(8-23-19)9-24-20(25-10-21)14-2-4-16-18(6-14)29-12-27-16/h1-6,19-20H,7-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGORLJVFDSHIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(COC(O1)C3=CC4=C(C=C3)OCO4)COC(OC2)C5=CC6=C(C=C5)OCO6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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